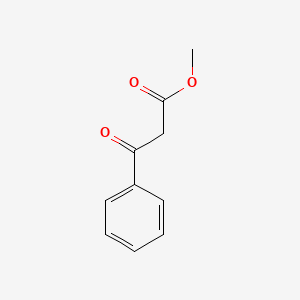

Methyl 3-oxo-3-phenylpropanoate

Descripción general

Descripción

Methyl 3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C10H10O3. It is a methyl ester derivative of 3-oxo-3-phenylpropanoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3-oxo-3-phenylpropanoate can be synthesized through several methods. One common method involves the esterification of 3-oxo-3-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed:

Oxidation: 3-oxo-3-phenylpropanoic acid.

Reduction: 3-hydroxy-3-phenylpropanoate.

Substitution: Various substituted phenylpropanoates depending on the reagent used.

Aplicaciones Científicas De Investigación

Methyl 3-oxo-3-phenylpropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is an intermediate in the production of pharmaceuticals, including anti-inflammatory and analgesic drugs.

Industry: It is utilized in the manufacture of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of methyl 3-oxo-3-phenylpropanoate involves its reactivity as an ester. It can undergo hydrolysis to release 3-oxo-3-phenylpropanoic acid, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the chemical environment .

Comparación Con Compuestos Similares

- Ethyl 3-oxo-3-phenylpropanoate

- Methyl 3-hydroxy-3-phenylpropanoate

- Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

Comparison: Methyl 3-oxo-3-phenylpropanoate is unique due to its specific ester functional group, which imparts distinct reactivity compared to its analogs. For instance, ethyl 3-oxo-3-phenylpropanoate has a similar structure but with an ethyl ester group, leading to different physical properties and reactivity. Methyl 3-hydroxy-3-phenylpropanoate contains a hydroxyl group, making it more reactive in certain nucleophilic substitution reactions .

Actividad Biológica

Methyl 3-oxo-3-phenylpropanoate, also known as methyl benzoylacetate, is an organic compound with the molecular formula and a molecular weight of approximately 178.19 g/mol. Its structure includes a ketone group and an ester group, making it a versatile building block in organic synthesis. This article explores the biological activity of this compound, focusing on its potential therapeutic properties, mechanisms of action, and relevant research findings.

This compound can be synthesized through various methods, including the Claisen condensation reaction between ethyl acetate and benzoyl chloride, followed by esterification with methanol. This compound is characterized by reactive functional groups that allow it to undergo multiple transformations, facilitating the synthesis of complex organic molecules.

Anti-inflammatory and Analgesic Properties

Recent studies indicate that derivatives of this compound may exhibit anti-inflammatory and analgesic activities. These properties suggest potential applications in drug development for conditions involving inflammation and pain management. Preliminary research has shown that certain derivatives interact with biological targets, potentially modulating inflammatory pathways .

The biological activity of this compound is largely attributed to its structural features that enhance interactions with proteins and enzymes. The presence of the ketone group increases lipophilicity, allowing effective binding to hydrophobic pockets in target proteins. This interaction can lead to modulation of protein activity, influencing various biochemical pathways relevant to therapeutic contexts .

Case Studies and Research Findings

- Synthesis and Characterization :

- Pharmacological Screening :

- In vitro studies have screened various derivatives for their anti-inflammatory effects using established models. Results indicated that specific modifications to the this compound structure could enhance its efficacy against inflammatory markers.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and potential applications of compounds related to this compound:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Methyl 3-oxo-3-(m-tolyl)propanoate | C11H12O3 | 1.00 |

| Ethyl 3-oxo-3-(m-tolyl)propanoate | C12H14O3 | 0.95 |

| Ethyl 3-oxo-3-(o-tolyl)propanoate | C12H14O3 | 0.95 |

| Ethyl 3-oxo-3-(p-tolyl)propanoate | C12H14O3 | 0.95 |

| Ethyl 3-oxo-3-phenylpropanoate | C11H12O3 | 0.95 |

These compounds exhibit similar reactivity patterns due to shared functional groups but may differ in specific biological activities or applications.

Future Directions

Ongoing research is necessary to fully elucidate the pharmacological profile of this compound and its derivatives. Investigations focusing on structure-activity relationships (SAR) will be crucial for optimizing therapeutic efficacy while minimizing potential side effects. Moreover, exploring its role in developing novel materials with specific functionalities could open new avenues in materials science .

Propiedades

IUPAC Name |

propanoyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-9(11)13-10(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTMCBOPTQHICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-27-7 | |

| Record name | Peplidiforone D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can Methyl 3-oxo-3-phenylpropanoate be used as a starting material to synthesize complex heterocyclic compounds?

A1: Yes, this compound is a versatile building block in organic synthesis. Research demonstrates its utility in constructing indoloquinolinones, a class of nitrogen-containing heterocyclic compounds. A study employed this compound along with an aryl amine and methoxylamine in a multi-step synthesis. [] The process involved a palladium and copper-mediated oxidative coupling reaction followed by an iodine-mediated intramolecular cyclization, ultimately yielding diversely substituted indoloquinolinones. []

Q2: Is this compound a suitable substrate for asymmetric hydrogenation reactions?

A2: Absolutely. This compound serves as an excellent substrate for asymmetric hydrogenation, a crucial reaction for producing single enantiomers of chiral compounds. Researchers successfully utilized chiral iridium catalysts with spiro pyridine-aminophosphine ligands to achieve highly enantioselective hydrogenation of this compound. [] This reaction yielded the corresponding chiral β-hydroxy ester with impressive enantiomeric excess (up to 99.8% ee) and remarkable catalytic turnover numbers (up to 1,230,000). [] This highlights the potential of using specific catalytic systems with this compound to access important chiral building blocks for pharmaceuticals and other bioactive molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.